2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)-
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Overview
Description
2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.206 g/mol. It is also known by the name pulchellalactam . This compound is characterized by its pyrrol-2-one core structure, which is a five-membered lactam ring.
Preparation Methods
The synthesis of 2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimized reaction conditions to ensure high efficiency and scalability.
Chemical Reactions Analysis
2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar compounds to 2H-Pyrrol-2-one,1,5-dihydro-4-methyl-5-(2-methylpropylidene)-, (5Z)- include other pyrrol-2-one derivatives. These compounds share the core lactam structure but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(5Z)-4-methyl-5-(2-methylpropylidene)pyrrol-2-one |
InChI |
InChI=1S/C9H13NO/c1-6(2)4-8-7(3)5-9(11)10-8/h4-6H,1-3H3,(H,10,11)/b8-4- |
InChI Key |
NZFGXTZLJPSCGW-YWEYNIOJSA-N |
Isomeric SMILES |
CC\1=CC(=O)N/C1=C\C(C)C |
SMILES |
CC1=CC(=O)NC1=CC(C)C |
Canonical SMILES |
CC1=CC(=O)NC1=CC(C)C |
Synonyms |
pulchellalactam |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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